molecular formula C17H23N3O2S B2412565 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine CAS No. 2200548-24-7

3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine

Cat. No. B2412565
CAS RN: 2200548-24-7
M. Wt: 333.45
InChI Key: OLLRWWRTIIVUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action, which makes it an attractive candidate for further exploration.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine involves the inhibition of a specific enzyme called monoamine oxidase B (MAO-B). MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, this compound increases the levels of dopamine in the brain, which has been found to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. It has been found that this compound increases the levels of dopamine in the brain, which has been associated with improved cognitive function and motor control. Additionally, this compound has been found to have antioxidant properties, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine in lab experiments is its unique mechanism of action, which makes it an attractive candidate for further exploration in the field of neuroscience. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the research on 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine. One of the most promising directions is to further explore its potential as a therapeutic agent for the treatment of various neurological disorders. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and its potential as a neuroprotective agent. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.

Synthesis Methods

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 1-methyl-1H-pyrazol-3-amine with 3-methylbenzyl chloride in the presence of a base to form the corresponding sulfonamide. This sulfonamide is then reacted with piperidine in the presence of a reducing agent to form the final product.

Scientific Research Applications

The unique mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-methylbenzyl)sulfonyl)piperidine has made it an attractive candidate for use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where this compound has been found to have potential as a therapeutic agent for the treatment of various neurological disorders.

properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-14-5-3-6-15(11-14)13-23(21,22)20-9-4-7-16(12-20)17-8-10-19(2)18-17/h3,5-6,8,10-11,16H,4,7,9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLRWWRTIIVUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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